N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide
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Overview
Description
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide is a synthetic organic compound that features a thiophene ring and a pyridine ring connected via a methylene bridge to a pivalamide group
Mechanism of Action
Target of Action
The compound N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide, also known as 2,2-dimethyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide, is a complex organic moleculeCompounds with similar structures have been found to exhibit anti-inflammatory and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde to form (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one.
Reduction and Functionalization: The intermediate is then reduced and functionalized to introduce the pivalamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the condensation and reduction steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide can undergo several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, iodine, and other electrophiles.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one: A precursor in the synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide.
Thiophene sulfoxides and sulfones: Oxidized derivatives of thiophene.
Piperidine derivatives: Reduced forms of pyridine.
Uniqueness
This compound is unique due to its combination of a thiophene ring and a pyridine ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2,2-dimethyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-15(2,3)14(18)17-10-11-6-4-8-16-13(11)12-7-5-9-19-12/h4-9H,10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQDEZUKNRPJMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=C(N=CC=C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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